molecular formula C13H18N2 B1444327 7-Benzyl-4,7-diazaspiro[2.5]octane CAS No. 1222106-45-7

7-Benzyl-4,7-diazaspiro[2.5]octane

Cat. No.: B1444327
CAS No.: 1222106-45-7
M. Wt: 202.3 g/mol
InChI Key: XINDIUOJBNUZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-4,7-diazaspiro[2.5]octane is a chemical compound with the molecular formula C13H18N2. It is a member of the diazaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing nitrogen atoms.

Scientific Research Applications

7-Benzyl-4,7-diazaspiro[2.5]octane has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals.

Safety and Hazards

The safety and hazards associated with 7-Benzyl-4,7-diazaspiro[2.5]octane include the GHS07 warning symbol. The hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Biochemical Analysis

Biochemical Properties

7-Benzyl-4,7-diazaspiro[2.5]octane plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with transport proteins such as P-glycoprotein, influencing the transport and distribution of other molecules within cells .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, this compound can modulate downstream signaling events, affecting gene expression and cellular metabolism . Furthermore, this compound has been observed to impact cell proliferation and apoptosis, indicating its potential role in regulating cell growth and death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes, such as cytochrome P450, by binding to their active sites . This binding can lead to changes in enzyme activity, affecting the metabolism of various substrates. Additionally, this compound may interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions highlight the compound’s ability to modulate biochemical pathways at multiple levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound has shown stability under inert conditions, such as storage under nitrogen or argon at 2–8°C . Over time, its effects on cellular function can vary, with prolonged exposure potentially leading to changes in cell viability and function. In vitro studies have demonstrated that this compound can induce both short-term and long-term effects on cellular processes, depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and organ function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a crucial role in the oxidation and reduction of substrates, facilitating the metabolism of the compound. Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. P-glycoprotein, a well-known transporter, has been implicated in the transport of this compound across cellular membranes . This interaction can affect the localization and accumulation of this compound within different cellular compartments, influencing its overall bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. This compound has been observed to localize within specific organelles, such as the endoplasmic reticulum and mitochondria . These localizations can impact its activity and function, as the compound may interact with organelle-specific enzymes and proteins, further modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-4,7-diazaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common method involves the use of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate as a starting material. The synthetic route includes substitution, addition of a protective group, esterification, re-substitution, and deprotection . The final step involves a cyclization reaction to form the spiro structure .

Industrial Production Methods: In industrial settings, the synthesis of this compound may be optimized for large-scale production. This involves the use of safer and more efficient reagents to avoid hazardous conditions. For example, the use of boron trifluoride diethyl etherate, which is highly toxic and flammable, is avoided in favor of more benign alternatives .

Chemical Reactions Analysis

Types of Reactions: 7-Benzyl-4,7-diazaspiro[2.5]octane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 7-Benzyl-4,7-diazaspiro[2.5]octane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 7-Benzyl-4,7-diazaspiro[2.5]octane is unique due to its benzyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of bioactive molecules .

Properties

IUPAC Name

7-benzyl-4,7-diazaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-9-8-14-13(11-15)6-7-13/h1-5,14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINDIUOJBNUZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CCN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A borane-tetrahydrofuran complex (0.93 M tetrahydrofuran solution) (375 ml, 0.35 mol) was added to a tetrahydrofuran (200 ml) solution of the compound (20 g, 86.8 mmol) obtained in Step 2 above with ice cooling and then the resulting mixture was heated to reflux for 19 hours. Methanol (130 ml) was added to the reaction mixture with ice cooling, the resulting mixture was stirred for 60 minutes, and the solvent was concentrated under reduced pressure. Ethanol (450 ml), water (150 ml), and triethylamine (150 ml) were added to the resulting residue, the resulting mixture was heated to reflux for 2 hours, and then the solvent was concentrated under reduced pressure. The resulting residue was diluted with ethyl acetate, washed successively with saturated aqueous sodium bicarbonate solution and saturated brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the resulting residue was purified by silica gel column chromatography (chloroform:methanol=10:1) to give the title compound (10.4 g, 59%) as a colorless oil.
Quantity
375 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step Two
Yield
59%

Synthesis routes and methods II

Procedure details

A borane-tetrahydrofuran complex (0.93 M tetrahydrofuran solution) (375 ml, 0.35 mol) was added to a tetrahydrofuran (200 ml) solution of the compound (20 g, 86.8 mmol) obtained in Step 2 above under ice cooling and then the resulting mixture was heated to reflux for 19 hours. Methanol (130 ml) was added to the reaction mixture under ice cooling, the resulting mixture was stirred for 60 minutes and then the solvent was concentrated under reduced pressure. Ethanol (450 ml), water (150 ml), and triethylamine (150 ml) were added to the residue obtained, the resulting mixture was heated to reflux for 2 hours and then the solvent was concentrated under reduced pressure. The residue obtained was diluted with ethyl acetate, washed with saturated aqueous sodium bicarbonate solution and saturated brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue obtained was purified by silica gel column chromatography [chloroform:methanol=10:1 (v/v)] to give the title compound (10.4 g, 59%) as a colorless oil.
Quantity
375 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
compound
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Benzyl-4,7-diazaspiro[2.5]octane
Reactant of Route 2
Reactant of Route 2
7-Benzyl-4,7-diazaspiro[2.5]octane
Reactant of Route 3
7-Benzyl-4,7-diazaspiro[2.5]octane
Reactant of Route 4
Reactant of Route 4
7-Benzyl-4,7-diazaspiro[2.5]octane
Reactant of Route 5
7-Benzyl-4,7-diazaspiro[2.5]octane
Reactant of Route 6
Reactant of Route 6
7-Benzyl-4,7-diazaspiro[2.5]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.